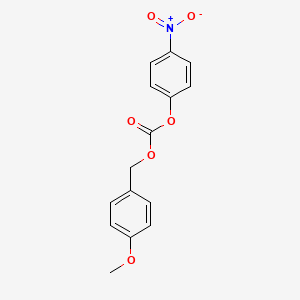
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate is an organic compound that features both methoxy and nitro functional groups attached to a carbonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl (4-nitrophenyl) carbonate typically involves the reaction of (4-methoxyphenyl)methanol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The carbonate ester can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (4-methoxyphenyl)methyl (4-aminophenyl) carbonate.
Substitution: Formation of various substituted carbonate esters depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (4-methoxyphenyl)methyl (4-nitrophenyl) carbonate is used as a reagent in organic synthesis. It can serve as a protecting group for alcohols and amines, allowing for selective reactions to occur without interference from these functional groups.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbonate esters. It can also be used as a model compound to investigate the mechanisms of ester hydrolysis.
Medicine
In medicinal chemistry, this compound can be used as a building block for the synthesis of pharmaceutical compounds
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of (4-methoxyphenyl)methyl (4-nitrophenyl) carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The nitro group can participate in redox reactions, while the methoxy group can undergo deprotection reactions under acidic or basic conditions.
類似化合物との比較
Similar Compounds
(4-methoxyphenyl)methyl (4-aminophenyl) carbonate: Similar structure but with an amine group instead of a nitro group.
(4-methoxyphenyl)methyl (4-chlorophenyl) carbonate: Similar structure but with a chloro group instead of a nitro group.
(4-methoxyphenyl)methyl (4-hydroxyphenyl) carbonate: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and properties. The nitro group can undergo reduction to form amines, while the methoxy group can be deprotected to form phenols. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
特性
IUPAC Name |
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-20-13-6-2-11(3-7-13)10-21-15(17)22-14-8-4-12(5-9-14)16(18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFASPZMGXQGUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














